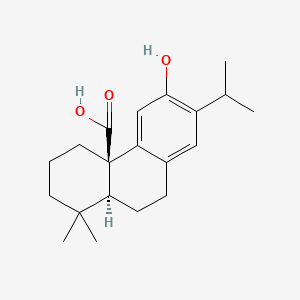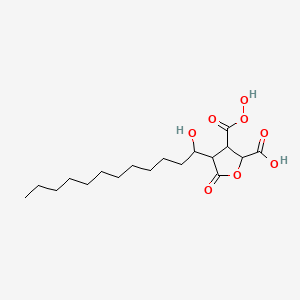
Pisifersäure
Übersicht
Beschreibung
Pisiferic acid is a naturally occurring diterpene compound isolated from the leaves of the Japanese tree Chamaecyparis pisifera, commonly known as Sawara cypress. It has a chemical formula of C20H28O3 and a molecular weight of 316.44 g/mol. Pisiferic acid is known for its white crystalline appearance and solubility in organic solvents such as ethanol and dimethylformamide. It exhibits a bitter taste and possesses toxic properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pisiferic acid is used as a catalyst in organic synthesis reactions due to its unique chemical properties.
Biology: It has been shown to inhibit DNA polymerase and chitin synthase, making it a valuable compound for studying these biological processes.
Medicine: Pisiferic acid exhibits antibiotic and antiangiogenic activities, making it a potential candidate for developing new therapeutic agents for diseases such as cancer and diabetic retinopathy.
Industry: The compound is used in the synthesis of other biologically active compounds, such as carnosic acid, which has antioxidant and neuroprotective properties
Wirkmechanismus
Target of Action
Pisiferic acid, a diterpene isolated from Chamaecyparis pisifera , primarily targets bacterial cells and endothelial cells . It has shown antibacterial activities against Proteus vulgaris, Staphylococcus aureus, and Bacillus subtilis . It also suppresses human umbilical vein endothelial cell tube formation and proliferation .
Mode of Action
Pisiferic acid interacts with its targets by inhibiting key processes. In bacterial cells, it predominantly inhibits peptidoglycan synthesis in B. subtilis, while non-specific inhibition is observed in P. vulgaris . In endothelial cells, it inhibits angiogenesis and lymphangiogenesis .
Biochemical Pathways
The inhibition of peptidoglycan synthesis disrupts the cell wall structure of bacteria, leading to their death . In endothelial cells, the inhibition of angiogenesis and lymphangiogenesis prevents the formation of new blood vessels and lymphatic vessels, respectively .
Result of Action
The result of pisiferic acid’s action is the inhibition of bacterial growth and the suppression of new blood vessel and lymphatic vessel formation . This makes it potentially useful in treating bacterial infections and diseases involving abnormal angiogenesis and lymphangiogenesis .
Biochemische Analyse
Biochemical Properties
Pisiferic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and biomolecules. It has been shown to inhibit DNA polymerase and chitin synthase, which are crucial for DNA replication and cell wall synthesis, respectively . Additionally, pisiferic acid exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Proteus vulgaris . The compound’s ability to interact with these enzymes and proteins highlights its potential as a therapeutic agent.
Cellular Effects
Pisiferic acid exerts notable effects on various cell types and cellular processes. It has been found to inhibit angiogenesis by suppressing human umbilical vein endothelial cell tube formation and proliferation . Furthermore, pisiferic acid inhibits lymphangiogenesis and lymphatic endothelial cell tube formation and proliferation . These effects suggest that pisiferic acid can influence cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for treating diseases involving abnormal blood vessel formation.
Molecular Mechanism
The molecular mechanism of pisiferic acid involves its interaction with specific biomolecules and enzymes. Pisiferic acid binds to DNA polymerase and chitin synthase, inhibiting their activity and thereby affecting DNA replication and cell wall synthesis . Additionally, pisiferic acid’s antiangiogenic and antilymphangiogenic effects are mediated through its interaction with vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are key regulators of angiogenesis . These interactions highlight the compound’s potential as a therapeutic agent for diseases involving abnormal blood vessel formation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pisiferic acid have been observed to change over time. Pisiferic acid exhibits stability under various conditions, maintaining its biological activity over extended periods Studies have shown that pisiferic acid can inhibit angiogenesis and lymphangiogenesis over several days, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of pisiferic acid vary with different dosages in animal models. At lower doses, pisiferic acid exhibits significant antiangiogenic and antilymphangiogenic effects without causing toxicity . At higher doses, pisiferic acid may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage
Metabolic Pathways
Pisiferic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding the metabolic pathways of pisiferic acid is crucial for optimizing its therapeutic potential.
Transport and Distribution
Pisiferic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interaction with these transporters, which regulate its cellular uptake and distribution . Pisiferic acid’s ability to interact with transporters and binding proteins highlights its potential for targeted therapeutic applications.
Subcellular Localization
Pisiferic acid exhibits specific subcellular localization, which influences its activity and function. The compound is localized in various cellular compartments, including the Golgi apparatus and the trans-Golgi network . This subcellular localization is regulated by targeting signals and post-translational modifications that direct pisiferic acid to specific compartments. Understanding the subcellular localization of pisiferic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pisiferic acid can be synthesized through various chemical reactions. One common method involves the use of keto ether intermediates. The synthesis begins with the preparation of a keto ether from an alcohol, followed by a series of reactions including formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol condensation. These steps yield a tricyclic ether, which is then converted into methoxyabietatriene through ethoxycarbonylation, Grignard reaction with methyl-lithium, acid-catalyzed dehydration, and methoxylation. The final step involves the reaction of methoxyabietatriene with zinc, zinc iodide, and acetic acid to produce pisiferic acid .
Industrial Production Methods: Industrial production of pisiferic acid typically involves the extraction from natural sources. The method includes crushing the raw materials, such as the leaves of Chamaecyparis pisifera, and extracting the compound using supercritical fluid extraction techniques. This process ensures the efficient isolation of pisiferic acid from the plant material .
Analyse Chemischer Reaktionen
Types of Reactions: Pisiferic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Pisiferic acid can be oxidized using reagents such as Jones reagent, which converts it into different oxidation states.
Reduction: Reduction reactions can be carried out using lithium aluminium hydride, which reduces pisiferic acid to its corresponding alcohol.
Major Products Formed: The major products formed from these reactions include various derivatives of pisiferic acid, such as pisiferol and other substituted compounds. These derivatives exhibit different biological and chemical properties, making them useful for various applications .
Vergleich Mit ähnlichen Verbindungen
- Carnosic acid
- Carnosol
- Salviol
- Tanshinones
Pisiferic acid stands out due to its distinct biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.
Eigenschaften
IUPAC Name |
(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHWSPHADLLZSS-PXNSSMCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217844 | |
| Record name | Pisiferic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67494-15-9 | |
| Record name | (4aR,10aS)-1,3,4,9,10,10a-Hexahydro-6-hydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67494-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pisiferic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067494159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pisiferic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)
